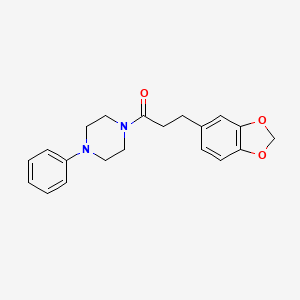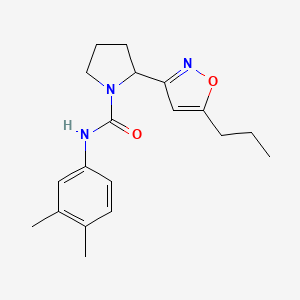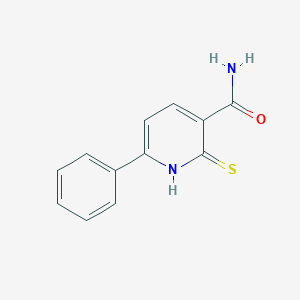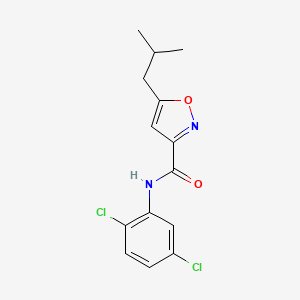
3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-1-ONE
Overview
Description
3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-1-ONE is a complex organic compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse applications in medicinal chemistry and pharmacology due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of benzodioxole derivatives with phenylpiperazine under controlled conditions. The reaction may require catalysts such as palladium or platinum and solvents like dichloromethane or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure high yield and purity. The process might include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, it is studied for its potential effects on cellular processes and enzyme activities. It may act as an inhibitor or activator of specific biochemical pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anti-cancer activities. It may also be explored as a candidate for drug development.
Industry
In the industrial sector, this compound finds applications in the synthesis of specialty chemicals and materials. It may be used in the production of polymers, dyes, and coatings.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-METHYLPIPERAZIN-1-YL)PROPAN-1-ONE
- 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-ETHYLPIPERAZIN-1-YL)PROPAN-1-ONE
- 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-PHENYLPIPERIDIN-1-YL)PROPAN-1-ONE
Uniqueness
The uniqueness of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-1-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, potency, and selectivity in its applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-20(9-7-16-6-8-18-19(14-16)25-15-24-18)22-12-10-21(11-13-22)17-4-2-1-3-5-17/h1-6,8,14H,7,9-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCZZUJHFQJYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4485792.png)
![5-(1-azepanylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B4485801.png)
![6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-N-3-pyridinyl-3-pyridazinamine](/img/structure/B4485806.png)
![1-(ETHANESULFONYL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4485813.png)
![2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B4485821.png)

![N-[2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4485839.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}pyridazine](/img/structure/B4485846.png)

![2-{4-[(2-ethoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B4485854.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-3-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4485865.png)
![N-(3-fluoro-2-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4485877.png)

![N-[2-METHOXY-5-(PYRROLIDINE-1-SULFONYL)PHENYL]THIOPHENE-2-SULFONAMIDE](/img/structure/B4485892.png)
